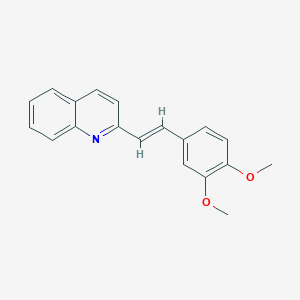

2-(3,4-Dimethoxystyryl)quinoline

Descripción

2-(3,4-Dimethoxystyryl)quinoline is a styrylquinoline derivative characterized by a quinoline core substituted with a 3,4-dimethoxystyryl group at the 2-position. Styrylquinolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often attributed to their ability to intercalate into DNA or inhibit enzymes like cyclooxygenase-2 (COX-2) .

Propiedades

Número CAS |

75903-25-2 |

|---|---|

Fórmula molecular |

C19H17NO2 |

Peso molecular |

291.3 g/mol |

Nombre IUPAC |

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinoline |

InChI |

InChI=1S/C19H17NO2/c1-21-18-12-8-14(13-19(18)22-2)7-10-16-11-9-15-5-3-4-6-17(15)20-16/h3-13H,1-2H3/b10-7+ |

Clave InChI |

XAEBIRLRAIYZMN-JXMROGBWSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |

SMILES isomérico |

COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC |

SMILES canónico |

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound 2-(3,4-Dimethoxystyryl)quinoline has the following molecular characteristics:

- Molecular Formula : C17H17N1O3

- CAS Number : 75903-25-2

The structure features a quinoline core substituted with a dimethoxystyryl group, which contributes to its biological activity.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of this compound derivatives. For instance:

- A study indicated that derivatives with the 3,4,5-trimethoxystyryl moiety exhibited potent anti-proliferative activity against human cancer cell lines A549, HT29, and T24, with IC50 values comparable to or better than cisplatin .

| Compound | Cell Line | IC50 (μmol/L) |

|---|---|---|

| 3,4,5-trimethoxystyryl derivative | A549 | 2.38 |

| 3,4,5-trimethoxystyryl derivative | HT29 | 4.52 |

| 3,4,5-trimethoxystyryl derivative | T24 | 9.86 |

This suggests significant potential for developing new anticancer agents based on this compound.

Antibacterial Properties

Research has shown that this compound exhibits antibacterial properties against various strains. The compound's coordination complexes have demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL.

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown antifungal activity against pathogens such as Aspergillus niger and Fusarium solani, indicating its broad-spectrum antimicrobial potential.

Organic Synthesis

This compound serves as a valuable precursor in organic synthesis:

- It is utilized in the synthesis of various heterocyclic compounds.

- The compound facilitates palladium-catalyzed ortho-arylation reactions, allowing for the development of biaryl amide derivatives and bioactive compounds.

Green Chemistry Approaches

Recent advancements have focused on green synthesis methods for producing quinoline derivatives. For example, eco-friendly solvents like deep eutectic solvents (DES) have been employed to synthesize structurally novel derivatives without hazardous reagents .

Case Study 1: Antitumor Evaluation

A study evaluating a series of diethyl 2-styrylquinoline-3-carboxylate derivatives demonstrated their potential as anticancer agents through in vitro assays against multiple human cancer cell lines. The results were promising enough to warrant further investigation into their mechanisms of action and therapeutic applications .

Case Study 2: Antibacterial Efficacy

Another investigation focused on synthesizing N-(2-aminophenyl)-based compounds revealed significant antibacterial efficacy against common pathogens. This study underscored the importance of modifying the quinoline structure to enhance biological activity.

Comparación Con Compuestos Similares

Data Tables

Key Findings and Trends

Methoxy Group Positioning: 3,4-Dimethoxy substitution enhances COX-2 inhibition compared to mono-methoxy analogs .

Synthetic Flexibility: Pd-catalyzed cross-coupling and multicomponent reactions are viable for synthesizing structurally diverse styrylquinolines .

Métodos De Preparación

Reaction Mechanism and Conditions

Under basic conditions (e.g., potassium hydroxide or sodium ethoxide), 2-methylquinoline undergoes deprotonation at the methyl group, forming a resonance-stabilized enolate. This intermediate attacks the carbonyl carbon of 3,4-dimethoxybenzaldehyde, followed by dehydration to yield the styryl-linked product. The reaction is typically conducted in ethanol or a mixed solvent system (e.g., ethanol-water) at elevated temperatures (80–100°C) for 6–12 hours.

Key advantages of this method include:

Table 1: Optimization of Classical Condensation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | KOH | 72 |

| Solvent | Ethanol-water | 75 |

| Temperature (°C) | 90 | 70 |

| Reaction Time (h) | 10 | 68 |

Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions offer an alternative route for introducing the styryl moiety. The Heck reaction, in particular, has been explored for its ability to form carbon-carbon bonds between aryl halides and alkenes.

Palladium-Catalyzed Heck Coupling

In this approach, 2-bromoquinoline reacts with 3,4-dimethoxystyrene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃). The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by alkene insertion and reductive elimination to yield the coupled product.

Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%)

-

Base: K₂CO₃

-

Solvent: DMF, 100°C, 24 hours

-

Yield: 60–68%

While this method avoids the need for strong bases, it requires expensive catalysts and prolonged reaction times.

Nanocatalyzed Synthesis

Recent advances in nanocatalysis have enabled greener and more efficient routes for quinoline derivatives. Magnetic nanoparticles (MNPs) functionalized with acidic or basic sites enhance reaction rates and selectivity.

Fe₃O₄@SiO₂ Nanocatalysts

A study employing Fe₃O₄@SiO₂ nanoparticles modified with sulfonic acid groups demonstrated efficacy in styrylquinoline synthesis. The catalyst facilitates condensation between 2-methylquinoline and 3,4-dimethoxybenzaldehyde under solvent-free conditions:

Optimized Protocol :

-

Catalyst loading: 10 mg

-

Temperature: 80°C

-

Time: 30 minutes

-

Yield: 88%

The nanocatalyst’s high surface area and recyclability (up to six cycles without significant activity loss) make it superior to traditional methods.

Structural Characterization

Post-synthesis analysis of this compound involves multimodal techniques:

Spectroscopic Validation

X-ray Crystallography

Single-crystal X-ray diffraction confirms the E-configuration and monoclinic crystal system (space group P2₁/c). Intermolecular C–H···O hydrogen bonds and π–π stacking stabilize the lattice.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Classical Condensation | 75 | 10 h | Low | High |

| Heck Coupling | 68 | 24 h | High | Moderate |

| Nanocatalyzed | 88 | 0.5 h | Medium | High |

Nanocatalyzed synthesis emerges as the most efficient, balancing yield, time, and environmental impact.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3,4-dimethoxystyryl)quinoline, and how do reaction conditions influence yield and purity?

The synthesis typically employs condensation reactions between quinoline derivatives and substituted styrenes. Key methods include:

- Skraup synthesis : Requires careful control of temperature (110–120°C) and acidic conditions (H₂SO₄) to avoid polymerization byproducts.

- Friedländer synthesis : Utilizes 2-aminoquinoline and 3,4-dimethoxycinnamaldehyde under basic conditions (KOH/EtOH), yielding 60–75% product with high regioselectivity .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves yield (up to 85%) compared to conventional heating . Critical factors: Solvent polarity, catalyst selection (e.g., POCl₃ for esterification), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- X-ray crystallography : Reveals monoclinic crystal symmetry (space group P2₁/c) with intermolecular C–H···O hydrogen bonds and π–π stacking stabilizing the lattice .

- NMR spectroscopy : ¹H NMR shows distinct vinyl proton coupling (J = 16 Hz for E-isomer) and methoxy singlet peaks (δ 3.8–4.0 ppm). ¹³C NMR confirms quinoline C2-substitution .

- DFT calculations : B3LYP/6-311++G(d,p) level matches experimental geometries (bond lengths within 0.02 Å) and predicts HOMO-LUMO energy gaps (~4.2 eV), correlating with photochemical reactivity .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved methodologically?

- Anticancer vs. Antiprotozoal activity : Derivatives with 3,4,5-trimethoxybenzamide groups show potent cytotoxicity (IC₅₀ = 2.46 µM in HepG2 cells) but weaker antiprotozoal effects. Use tubulin polymerization assays to confirm target specificity .

- Anti-Alzheimer’s activity : Molecular docking predicts strong acetylcholinesterase (AChE) inhibition (binding energy = −9.2 kcal/mol), but in vitro IC₅₀ values vary. Validate via Ellman’s assay with donepezil as a positive control . Resolution: Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and apply multivariate statistical analysis (ANOVA with Tukey post-hoc) to address variability .

Q. How does photochemical stability impact the applicability of this compound in optoelectronic or therapeutic studies?

- UV-Vis spectroscopy : Absorption maxima at 365 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) indicate sensitivity to UV light.

- Photoisomerization : Irradiation at 350 nm induces E-to-Z isomerization (quantum yield Φ = 0.32), altering electronic properties. Use HPLC-PDA to monitor isomer ratios .

- Degradation pathways : Methoxy group demethylation under prolonged UV exposure forms quinone intermediates. Mitigate via encapsulation in polymeric matrices (e.g., PLGA nanoparticles) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in quinoline-based drug design?

- Pharmacophore modeling : Identify critical motifs (e.g., methoxy groups for AChE inhibition) using Discovery Studio or MOE .

- MD simulations : Analyze ligand-receptor stability (RMSD < 2.0 Å over 100 ns) for AChE or tubulin targets .

- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score = 0.55) and CYP450 inhibition risk, guiding lead optimization .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies using Skraup vs. Friedländer methods?

- Skraup limitations : High temperatures promote side reactions (e.g., polymerization), reducing yields to 40–50%.

- Friedländer advantages : Base-catalyzed cyclization minimizes byproducts but requires anhydrous conditions. Recommendation: Use Doebner-Miller modifications (FeSO₄ catalyst) or solvent-free mechanochemical synthesis to enhance reproducibility .

Methodological Tables

Q. Table 1. Cytotoxic Activity of Selected Derivatives

| Derivative | Substituent | IC₅₀ (µM) HepG2 | Tubulin Inhibition (%) |

|---|---|---|---|

| 6e | 3,4,5-Trimethoxy | 2.46 | 82.1 ± 3.2 |

| 6g | 4-Bromo | 41.31 | 12.5 ± 1.8 |

| Control (Colchicine) | – | 6.09 | 95.0 ± 2.1 |

| Source: Adapted from cytotoxic assays using MTT protocol . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.